![molecular formula C16H17N3O B14015701 (2R)-2-[(1-methylbenzimidazol-2-yl)amino]-2-phenylethanol](/img/structure/B14015701.png)
(2R)-2-[(1-methylbenzimidazol-2-yl)amino]-2-phenylethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-[(1-methylbenzimidazol-2-yl)amino]-2-phenylethanol is a chiral compound that features a benzimidazole moiety linked to a phenylethanol structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(1-methylbenzimidazol-2-yl)amino]-2-phenylethanol typically involves the following steps:
Formation of Benzimidazole: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Alkylation: The benzimidazole is then alkylated with a suitable alkyl halide to introduce the methyl group at the 1-position.
Coupling Reaction: The alkylated benzimidazole is coupled with a phenylethanol derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and automated processes might be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in the phenylethanol moiety can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The benzimidazole ring can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.
Drug Development: Investigated for its pharmacological properties.
Medicine
Therapeutic Agents:
Diagnostics: Used in the development of diagnostic agents.
Industry
Material Science: Utilized in the synthesis of polymers and advanced materials.
Agriculture: Potential use in the development of agrochemicals.
作用機序
The mechanism of action of (2R)-2-[(1-methylbenzimidazol-2-yl)amino]-2-phenylethanol involves its interaction with specific molecular targets. The benzimidazole moiety may bind to enzymes or receptors, altering their activity. The phenylethanol part of the molecule can interact with hydrophobic pockets in proteins, enhancing binding affinity.
類似化合物との比較
Similar Compounds
- (2R)-2-[(1-methylbenzimidazol-2-yl)amino]-2-phenylpropanol
- (2R)-2-[(1-methylbenzimidazol-2-yl)amino]-2-phenylbutanol
Uniqueness
- Structural Features : The specific arrangement of the benzimidazole and phenylethanol moieties.
- Chirality : The (2R) configuration may impart unique biological activity.
- Reactivity : Distinct reactivity patterns due to the presence of both benzimidazole and phenylethanol groups.
特性
分子式 |
C16H17N3O |
|---|---|
分子量 |
267.33 g/mol |
IUPAC名 |
(2R)-2-[(1-methylbenzimidazol-2-yl)amino]-2-phenylethanol |
InChI |
InChI=1S/C16H17N3O/c1-19-15-10-6-5-9-13(15)17-16(19)18-14(11-20)12-7-3-2-4-8-12/h2-10,14,20H,11H2,1H3,(H,17,18)/t14-/m0/s1 |
InChIキー |
MXFITQPSSXHOSZ-AWEZNQCLSA-N |
異性体SMILES |
CN1C2=CC=CC=C2N=C1N[C@@H](CO)C3=CC=CC=C3 |
正規SMILES |
CN1C2=CC=CC=C2N=C1NC(CO)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(4-Methylpentan-2-ylidene)amino]thiourea](/img/structure/B14015623.png)


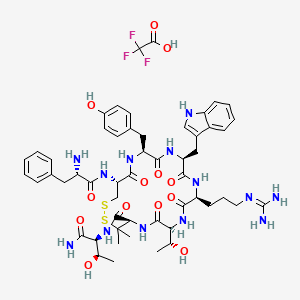

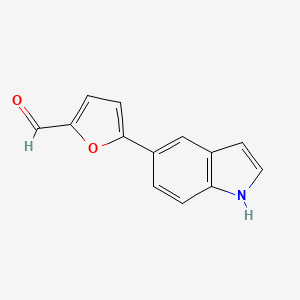
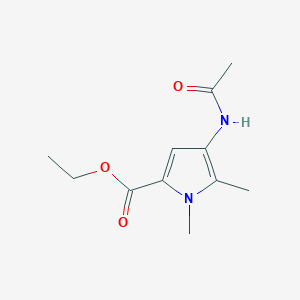

![Acetic acid, (tetrazolo[5,1-a]phthalazin-6-ylthio)-, ethyl ester](/img/structure/B14015666.png)
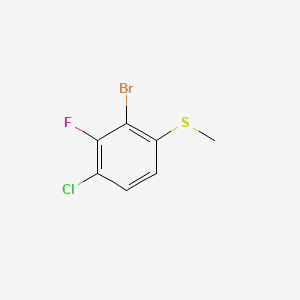
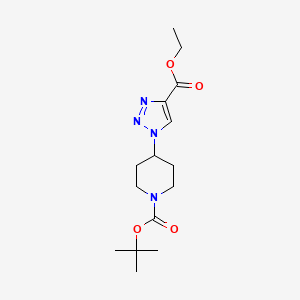
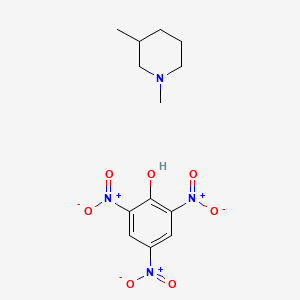
![3-[3-(Dimethylamino)propyl]-3-methyl-1-phenylindol-2-one;hydrochloride](/img/structure/B14015699.png)
![6-Iodo-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene-8-carbaldehyde](/img/structure/B14015703.png)
